N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the ethoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential effects on various biological systems. Researchers may investigate its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their analgesic, anti-inflammatory, and antipsychotic properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide include other piperidine derivatives with sulfonyl and ethoxyphenyl groups. Examples include:
- N-(2-methoxyphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(2-ethoxyphenyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-17-7-5-6-14-24(17)29(26,27)18-12-10-16(22)11-13-18/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPPVIWJEWPGTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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